molecular formula C9H10N4 B11913543 3-Methylquinoxaline-5,7-diamine

3-Methylquinoxaline-5,7-diamine

Cat. No.: B11913543
M. Wt: 174.20 g/mol
InChI Key: FASMARQTEXAKBI-UHFFFAOYSA-N
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Description

3-Methylquinoxaline-5,7-diamine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a unique structure that makes it a valuable target for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoxaline-5,7-diamine typically involves the condensation of o-phenylenediamine with 3-methylquinoxaline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoxaline-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoxalines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylquinoxaline-5,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylquinoxaline-5,7-diamine involves its interaction with specific molecular targets. For example, it can inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Methylquinoxaline: A similar compound with a methyl group at the 2-position.

    3-Methylquinoxaline-2-thiol: A derivative with a thiol group at the 2-position.

Uniqueness

3-Methylquinoxaline-5,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-methylquinoxaline-5,7-diamine

InChI

InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3

InChI Key

FASMARQTEXAKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N=C1)N)N

Origin of Product

United States

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